Portal Perfusion Pressure: NCX-1000 vs. UDCA
In the carbon tetrachloride (CCl4)-induced rat model of cirrhosis and portal hypertension, NCX-1000 administration almost completely normalized the portal perfusion pressure response to incremental flow increases (P < 0.001 vs. CCl4 alone; n = 8). In contrast, UDCA-treated rats exhibited portal perfusion pressure curves indistinguishable from untreated CCl4 controls (P > 0.05 vs. CCl4 alone; UDCA, n = 7) . Notably, both NCX-1000 and UDCA reduced liver collagen deposition by approximately 50% compared with CCl4 alone, yet only NCX-1000 prevented ascites formation, indicating that the hemodynamic benefit was attributable specifically to the NO-releasing moiety and not to the UDCA scaffold's antifibrotic activity . This paper is subject to an Editorial Expression of Concern from PNAS (2008) regarding figure-related queries; the quantitative portal pressure data have not been retracted but should be interpreted with this caveat .
| Evidence Dimension | Portal perfusion pressure (intrahepatic resistance) in CCl4-induced cirrhotic rat liver |
|---|---|
| Target Compound Data | NCX-1000: Flow increments failed to increase portal perfusion pressure; P < 0.001 vs. CCl4 alone (n = 8) |
| Comparator Or Baseline | UDCA: Portal perfusion pressure increased to same level as CCl4 alone; P > 0.05 vs. CCl4 alone (n = 7); CCl4 alone: significant pressure elevation at each flow rate (P < 0.01 vs. control, n = 7–10) |
| Quantified Difference | NCX-1000 completely reverted portal hypertension while UDCA had no effect on portal perfusion pressure; both reduced collagen ~50% |
| Conditions | In vivo CCl4 i.p. injection model; isolated perfused rat liver with incremental portal flow; NCX-1000 and UDCA administered during 8-week CCl4 treatment period |
Why This Matters
This is the foundational evidence that the NO-donating functionality of NCX-1000 confers hemodynamic effects entirely absent from equimolar UDCA, making NCX-1000 the appropriate tool compound for studies requiring intrahepatic NO delivery rather than simple bile acid supplementation.
- [1] Fiorucci S, Antonelli E, Morelli O, et al. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension. Proc Natl Acad Sci U S A. 2001;98(15):8897-8902. doi:10.1073/pnas.151136298. PMID: 11447266. [Editorial Expression of Concern: Proc Natl Acad Sci U S A. 2008;105(22):7893.] View Source
- [2] Schekman R (Editor-in-Chief). Editorial Expression of Concern and Corrections. Proc Natl Acad Sci U S A. 2008;105(22):7893. doi:10.1073/pnas.0803890105. PMCID: PMC2409379. View Source
